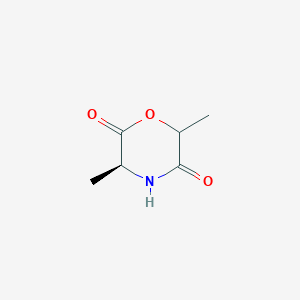

(3S)-3,6-Dimethylmorpholine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(3S)-3,6-dimethylmorpholine-2,5-dione |

InChI |

InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4?/m0/s1 |

InChI Key |

VVCGOQDXURYHJV-WUCPZUCCSA-N |

Isomeric SMILES |

C[C@H]1C(=O)OC(C(=O)N1)C |

Canonical SMILES |

CC1C(=O)OC(C(=O)N1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 3,6 Dimethylmorpholine 2,5 Dione

Stereoselective Synthesis of Chiral Morpholine-2,5-diones

The stereoselective synthesis of chiral morpholine-2,5-diones, such as (3S)-3,6-Dimethylmorpholine-2,5-dione, is a critical area of research, with applications in the development of novel materials and peptidomimetics. The primary challenge lies in controlling the stereochemistry at the C3 and C6 positions of the morpholine-2,5-dione (B184730) ring.

Utilization of Chiral Amino Acid Precursors in Multi-Step Sequences

A prevalent and effective strategy for the synthesis of chiral morpholine-2,5-diones involves the use of readily available, enantiomerically pure α-amino acids as starting materials. researchgate.net This approach ensures the incorporation of the desired stereochemistry from the outset. A common multi-step sequence begins with the N-acylation of a chiral amino acid, such as L-alanine, with an α-haloacyl halide. researchgate.netnih.gov For the synthesis of this compound, L-alanine would be reacted with a 2-halopropionyl halide. This reaction forms an N-(α-haloacyl)-α-amino acid intermediate. nih.gov

Another pathway involves the condensation of the sodium salt of an α-amino acid with an α-hydroxy ester to yield an N-(α-hydroxyacyl)-α-amino acid. researchgate.net This intermediate is then esterified, and subsequent acid-catalyzed cyclization yields the desired morpholine-2,5-dione. researchgate.net While the N-acylation with α-haloacyl halides can lead to higher yields, there is a risk of partial racemization at the C6 chiral center. researchgate.netresearchgate.net

Regio- and Stereocontrol in Intramolecular Cyclization Reactions

The final and crucial step in many synthetic routes to morpholine-2,5-diones is an intramolecular cyclization. researchgate.net The regio- and stereocontrol of this reaction are paramount to obtaining the desired product in high purity. The cyclization of N-(α-haloacyl)-α-amino acid precursors is typically performed in solution under basic conditions to facilitate the intramolecular nucleophilic substitution, where the carboxylate attacks the carbon bearing the halogen. nih.gov

Controlling the stereochemistry during this step is essential to prevent racemization. The choice of base, solvent, and reaction temperature can significantly influence the stereochemical outcome. For instance, the cyclization of N-(2-bromopropionyl)glycine sodium salt upon heating has been reported for the synthesis of 6-methylmorpholine-2,5-dione. researchgate.net When starting with chiral, non-racemic precursors, maintaining the stereochemical integrity throughout the cyclization process is a key challenge that requires careful optimization of reaction conditions.

Application of Multicomponent Reactions (MCRs) for Constrained Peptidomimetic Scaffolds

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient and diversity-oriented approach to complex molecules like morpholine-2,5-diones. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant for the synthesis of peptidomimetics. nih.govbeilstein-journals.orgebrary.net These reactions can generate linear precursors that can be subsequently cyclized to form constrained scaffolds, including the morpholine-2,5-dione ring. nih.govbeilstein-journals.org

The Ugi four-component reaction (U-4CR), for example, combines an oxo-substrate, a carboxylic acid, an amine, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org By choosing bifunctional starting materials, such as α-amino acids, the Ugi reaction can be adapted to a three-component, four-center reaction (U-4C-3CR), which has been extensively used in peptidomimetic synthesis. nih.govbeilstein-journals.org The linear products from these MCRs can be designed to undergo a subsequent intramolecular cyclization to yield the desired chiral morpholine-2,5-dione, offering a highly convergent and flexible synthetic strategy. nih.gov

Optimized Protocols for High-Yield Production of Enantiopure this compound

Achieving high yields of enantiopure this compound necessitates the careful optimization of reaction protocols, including the investigation of reaction conditions and the development of efficient purification strategies.

Investigation of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound. For the intramolecular cyclization of N-(α-haloacyl)-α-amino acid precursors, several factors are influential. The choice of base is important, with both amine and carbonate-type bases being commonly used. nih.gov The reaction temperature also plays a significant role; temperatures are typically maintained between 60 to 110 °C for solution-based cyclizations. nih.gov

The solvent system is another key parameter. Dimethylformamide (DMF) is a commonly reported solvent for the solution-based cyclization, and highly dilute conditions are often employed to favor the intramolecular reaction over intermolecular side reactions. nih.gov A systematic study on the synthesis of a leucine-derived morpholine-2,5-dione investigated various bases and solvents for the cyclization step, highlighting the impact of these choices on the final yield. nih.gov

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaHCO₃ | DMF | 60 | 24 | 55 |

| 2 | K₂CO₃ | DMF | 60 | 24 | 65 |

| 3 | Cs₂CO₃ | DMF | 60 | 24 | 70 |

| 4 | NaHCO₃ | Acetonitrile | 60 | 24 | 40 |

Strategies for Efficient Isolation and Purification of Chiral Products

The isolation and purification of the enantiopure product are crucial for obtaining a high-quality final compound. Common techniques for the purification of chiral morpholine-2,5-diones include recrystallization and chromatography. nih.govbanglajol.info Recrystallization is a powerful method for purifying solid compounds and can also be effective in separating diastereomers. The choice of solvent for recrystallization is critical and is often determined empirically to achieve the best separation and yield. nih.gov For instance, ethyl acetate (B1210297) has been successfully used for the recrystallization of a leucine-derived morpholine-2,5-dione. nih.gov

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Stereochemical Fidelity

The synthesis of this compound can be approached through several routes, with the most common being the cyclization of an N-(α-haloacyl)-α-amino acid precursor. This section provides a comparative analysis of potential synthetic pathways, evaluating them based on reaction efficiency, atom economy, and the preservation of stereochemistry.

Route 1: Cyclization of N-(2-halopropionyl)-L-alanine

This widely utilized method involves two main steps: the acylation of L-alanine with a 2-halopropionyl halide (e.g., 2-bromopropionyl bromide) to form N-(2-halopropionyl)-L-alanine, followed by an intramolecular cyclization to yield the desired morpholine-2,5-dione. researchgate.net The cyclization is typically induced by a base in a suitable solvent.

Efficiency: The efficiency of this route is influenced by the conditions of both the acylation and cyclization steps. For a similar compound, a leucine-derived morpholine-2,5-dione, the synthesis of the N-(chloroacetyl)-leucine intermediate under Schotten-Baumann conditions resulted in a yield of 49% after recrystallization. nih.gov The subsequent cyclization step, optimized with a sodium bicarbonate base in dimethylformamide (DMF), achieved a yield of 55%. nih.gov It is reasonable to expect comparable yields for the synthesis of this compound under optimized conditions.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. psu.edu In the cyclization of N-(2-bromopropionyl)-L-alanine, a salt (e.g., sodium bromide) is generated as a byproduct. The atom economy can be calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%

For the cyclization step, the atom economy is not 100% due to the elimination of the halide salt. This represents a significant drawback from a green chemistry perspective.

Stereochemical Fidelity: A critical aspect of synthesizing this compound is maintaining the stereochemical integrity of the chiral centers. The use of optically active L-alanine as a starting material is essential. However, the cyclization of N-(α-haloacyl)-α-amino acid salts can sometimes lead to a degree of racemization, particularly if the reaction conditions are harsh. researchgate.net Careful selection of the base and reaction temperature is crucial to minimize epimerization at the α-carbon of the amino acid residue. Palladium-catalyzed hydroamination reactions have been shown to produce 2,5-disubstituted morpholines as a single diastereomer in excellent yield, highlighting the potential for high stereochemical control in morpholine (B109124) synthesis. rsc.org

Route 2: Direct Amide Cyclization

An alternative approach involves the direct cyclization of a linear precursor formed by the coupling of a 2-hydroxyalkanoic acid with an amino acid. researchgate.net For this compound, this would involve the coupling of L-lactic acid with L-alanine to form a linear depsipeptide, which is then cyclized.

Efficiency: This route can be efficient, though it may require specific coupling agents and reaction conditions to favor the formation of the linear precursor and subsequent cyclization over competing side reactions.

Atom Economy: The atom economy of this route is generally higher than the haloacyl route, as the primary byproduct of the cyclization step is water. This makes it a more atom-economical and environmentally benign option. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols represents a highly atom-economic pathway for synthesizing functionalized morpholines. rsc.org

Stereochemical Fidelity: Maintaining stereochemical integrity is a key challenge in this route as well. The coupling and cyclization conditions must be mild enough to prevent racemization at the chiral centers of both the lactic acid and alanine (B10760859) moieties.

Comparative Data Table

| Synthetic Route | Efficiency | Atom Economy | Stereochemical Fidelity | Key Considerations |

| Cyclization of N-(2-halopropionyl)-L-alanine | Moderate to Good | Moderate | Prone to racemization under harsh conditions | Requires careful control of reaction conditions to maintain stereochemistry. Generates salt waste. researchgate.net |

| Direct Amide Cyclization | Moderate to Good | High | Dependent on mild coupling and cyclization conditions | More atom-economical due to water as a byproduct. Requires effective control over linear precursor formation. researchgate.net |

Note: The efficiency data is based on a structurally similar leucine-derived morpholine-2,5-dione and is intended for comparative purposes. nih.gov

Green Chemistry Principles in Morpholine-2,5-dione Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations such as the choice of solvents, reagents, and reaction conditions.

Solvent Selection: Traditional syntheses of morpholine-2,5-diones often utilize solvents like dimethylformamide (DMF). nih.gov However, from a green chemistry perspective, the use of safer, more environmentally benign solvents is preferable. N-formylmorpholine has been investigated as a green solvent for the synthesis of organic compounds due to its chemical stability, low toxicity, and non-corrosive nature. ajgreenchem.comeuropub.co.uk Exploring such alternative solvents for the synthesis of this compound could significantly improve the green credentials of the process.

Catalysis: The use of catalytic methods can enhance the efficiency and reduce the waste generated in chemical reactions. While the cyclization step is often base-mediated, exploring catalytic approaches could offer advantages. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols is an atom-economic, base-free method that shows excellent retention of stereochemistry, which could be conceptually applied to intermediates in morpholine-2,5-dione synthesis. nih.gov

Atom Economy: As discussed in the comparative analysis, routes with higher atom economy are favored in green chemistry. The direct amide cyclization route, which produces water as the main byproduct, is inherently more atom-economical than the haloacyl cyclization route that generates salt waste. researchgate.net

Renewable Feedstocks: The starting materials for the synthesis of this compound, namely L-alanine and lactic acid, can be derived from renewable biomass sources. Utilizing these bio-based feedstocks aligns with the principles of green chemistry by reducing reliance on fossil fuels.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce the energy consumption of the synthesis. Microwave-assisted synthesis is one such technique that can accelerate reaction rates and improve yields, often with reduced energy input compared to conventional heating. psu.edu

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, without compromising on product quality or yield.

Spectroscopic and Conformational Analysis of 3s 3,6 Dimethylmorpholine 2,5 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the precise chemical structure, stereochemistry, and functional group composition of organic molecules like (3S)-3,6-Dimethylmorpholine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would be required for a complete structural assignment.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the morpholine (B109124) ring and the methyl substituents. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would help to confirm the connectivity of the atoms. The relative stereochemistry of the two methyl groups (in this case, cis to each other in the (3S,6S) configuration) would influence the spatial environment of the ring protons, which could be confirmed using advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).

¹³C NMR: A carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Distinct signals would be expected for the two carbonyl carbons (one amide, one ester), the two methine carbons bearing the methyl groups (C3 and C6), and the two methyl carbons themselves.

While general chemical shift ranges for morpholine-2,5-dione (B184730) derivatives have been reported, specific, experimentally verified NMR data for this compound are not available in the surveyed literature.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Amide) | - | ~165-170 |

| C=O (Ester) | - | ~165-170 |

| CH (C3) | Quartet | ~50-55 |

| CH (C6) | Quartet | ~75-80 |

| CH₃ (at C3) | Doublet | ~15-20 |

| CH₃ (at C6) | Doublet | ~15-20 |

| NH | Broad Singlet | - |

Note: This table is predictive and not based on published experimental data.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₉NO₃), the expected molecular weight is approximately 143.14 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the exact molecular formula. Analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses, such as the loss of CO, CO₂, or methyl groups, which would help to confirm the morpholine-2,5-dione core structure. No specific experimental mass spectrum for this compound has been published.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, key vibrational modes would include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretching: Peaks just below 3000 cm⁻¹ from the methyl and methine C-H bonds.

C=O Stretching: Two distinct, strong absorption bands in the range of 1650-1750 cm⁻¹ for the amide and ester carbonyl groups. The exact positions would be sensitive to the ring strain and local electronic environment.

C-O and C-N Stretching: Peaks in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to the C-O ester and C-N amide single bonds within the ring.

A comprehensive search of scientific databases did not yield specific IR or Raman spectra for this compound.

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available resources.

Analysis of the Morpholine Ring Conformation: Boat and Twist-Boat Geometries

The six-membered morpholine-2,5-dione ring is not planar. Based on studies of related heterocyclic systems, it is expected to adopt a non-chair conformation to accommodate the planar amide and ester groups. The most likely conformations would be a boat or a twist-boat geometry. A definitive determination of the preferred conformation in the solid state would require single-crystal X-ray diffraction analysis.

Chiroptical Properties and Circular Dichroism Spectroscopy for Enantiomeric Purity Assessment

This compound, as a chiral molecule, possesses distinct chiroptical properties that are instrumental in its stereochemical analysis. These properties arise from the differential interaction of the molecule with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a powerful analytical technique that measures this difference in absorption and is widely employed for the determination of enantiomeric purity and the study of molecular conformation.

In CD spectroscopy, a chiral molecule will exhibit a unique spectrum with positive and/or negative peaks, known as Cotton effects, at specific wavelengths corresponding to its electronic transitions. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are exact mirror images of each other. For instance, if the (3S,6S) enantiomer exhibits a positive Cotton effect at a certain wavelength, its (3R,6R) counterpart will show a negative Cotton effect of the same magnitude at that same wavelength. An achiral or racemic mixture will not produce a CD signal.

This principle forms the basis for the assessment of enantiomeric purity. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. By measuring the CD spectrum of a sample of this compound and comparing it to the spectrum of a pure enantiomeric standard, the enantiomeric excess (% ee) can be accurately determined.

The relationship between the observed molar ellipticity ([θ]) and the enantiomeric excess is linear. Therefore, a calibration curve can be constructed using samples of known enantiomeric composition to quantify the enantiomeric purity of an unknown sample.

While specific experimental CD data for this compound is not extensively reported in publicly available literature, the following table illustrates the expected relationship between the CD spectra of its two enantiomers. The data presented is hypothetical and serves to demonstrate the principle of using circular dichroism for enantiomeric purity assessment.

Hypothetical Circular Dichroism Data for the Enantiomers of 3,6-Dimethylmorpholine-2,5-dione

| Wavelength (nm) | (3S,6S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (3R,6R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 210 | +15000 | -15000 |

| 225 | -8000 | +8000 |

| 240 | +500 | -500 |

Detailed Research Findings and Principles

The chiroptical properties of cyclic dipeptides (diketopiperazines), which are structurally related to diketomorpholines, have been more extensively studied. nih.govfrontiersin.orgnih.govnih.gov These studies reveal that the sign and magnitude of the Cotton effects are highly sensitive to the conformation of the six-membered ring and the nature and orientation of the side chains. The amide and ester chromophores within the this compound ring are the primary contributors to the CD signals in the far-UV region (around 190-250 nm).

The assessment of enantiomeric purity using CD spectroscopy offers several advantages, including high sensitivity, the ability to analyze samples directly in solution, and non-destructive sample analysis. For a given concentration, the magnitude of the observed molar ellipticity ([θ]obs) is directly proportional to the enantiomeric excess (% ee) according to the following equation:

% ee = ([θ]obs / [θ]max) * 100

where [θ]max is the molar ellipticity of the pure enantiomer.

Vibrational Circular Dichroism (VCD), an infrared analogue of electronic CD, can also be a powerful tool for the determination of the absolute configuration of chiral molecules like cyclic peptides. nih.govrsc.org By comparing the experimental VCD spectrum with the computationally predicted spectra for the different stereoisomers, the absolute configuration can be unambiguously assigned. rsc.org This approach could theoretically be applied to this compound to confirm its stereochemistry.

Chemical Reactivity and Transformation Pathways of 3s 3,6 Dimethylmorpholine 2,5 Dione

Ring-Opening Polymerization (ROP) Mechanism and Kinetics

Ring-opening polymerization (ROP) is the principal method for converting morpholine-2,5-diones into high molecular weight polydepsipeptides. acs.org This process involves the cleavage of the ester bond within the monomer's six-membered ring, leading to the formation of a linear polymer chain. The kinetics and control over the polymerization process are highly dependent on the catalytic system employed.

Catalytic Systems for Controlled ROP (e.g., Organocatalysis, Metal Catalysts like Stannous Octoate)

A variety of catalytic systems have been investigated for the ROP of morpholine-2,5-diones, with the goal of achieving controlled polymerization, characterized by predictable molecular weights and narrow molecular weight distributions.

Organocatalysis: Organic catalysts have emerged as a powerful tool for the controlled ROP of cyclic esters, including morpholine-2,5-diones. acs.org Binary catalyst systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a thiourea (TU) cocatalyst, have proven effective. nih.govnih.gov For instance, the ROP of (S)-3-benzylmorpholine-2,5-dione using a DBU/TU system demonstrated high control over dispersities and molar masses up to nearly 80% conversion. nih.gov Another potent organocatalyst is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net These organocatalytic systems offer the advantage of avoiding metal contamination in the final polymer, which is crucial for biomedical applications.

| Catalyst System | Monomer | Key Findings |

| DBU/Thiourea | (S)-3-Benzylmorpholine-2,5-dione | High control over dispersity and molar mass. nih.gov |

| TBD | Alkyl-substituted morpholine-2,5-diones | Effective for well-defined polymer synthesis. researchgate.net |

| Stannous Octoate | (3S,6S)-3,6-dimethyl-morpholine-2,5-dione | Yields only low molecular weight oligomers. nih.gov |

Metal Catalysts: Stannous octoate (Sn(Oct)₂), a widely used catalyst for the ROP of cyclic esters like lactide, has been investigated for the polymerization of morpholine-2,5-diones. nih.govresearchgate.netnih.gov However, its effectiveness with this class of monomers is limited. Studies have shown that with (3S,6S)-3,6-dimethyl-morpholine-2,5-dione, Sn(Oct)₂ only produces low molecular weight oligomers. nih.gov The polymerization of cyclic esters with Sn(Oct)₂ typically proceeds via a coordination-insertion mechanism, where the catalyst activates the monomer for nucleophilic attack by an initiator, often an alcohol. researchgate.netnih.gov

Influence of Substituent Groups on Monomer ROP Activity and Resulting Polymer Properties

The nature of the substituent groups at the C-3 and C-6 positions of the morpholine-2,5-dione (B184730) ring significantly impacts both the monomer's reactivity in ROP and the properties of the resulting polymer. The steric hindrance and electronic effects of these substituents can influence the rate of polymerization and the accessibility of the ester bond to the catalyst.

For instance, the ROP of morpholine-2,5-diones derived from various amino acids such as valine, isoleucine, and phenylalanine has been successfully achieved using organocatalytic systems. nih.govresearchgate.net The resulting polydepsipeptides exhibit properties that are directly related to the side chains of the amino acid precursors. These properties include thermal stability and mechanical strength, which can be tuned by the choice of substituents. researchgate.net The incorporation of different alkyl or benzyl groups allows for the synthesis of polymers with a range of hydrophobicities and potential for specific interactions, which is particularly relevant for applications like drug delivery. nih.gov

Polymer Chain Growth, Microstructure, and Termination Mechanisms

The growth of the polymer chain in ROP proceeds through the sequential addition of monomer units to the active chain end. In a controlled polymerization, this process leads to a linear relationship between the polymer's molecular weight and the monomer-to-initiator ratio. The microstructure of the resulting polydepsipeptide is typically a strictly alternating sequence of α-hydroxy acid and α-amino acid residues, a direct consequence of the monomer's structure. researchgate.net

The termination of the polymer chain can occur through various mechanisms, including reaction with impurities (such as water), chain transfer reactions, or intramolecular cyclization, leading to the formation of cyclic polymers. In controlled ROP, the goal is to minimize these termination events to maintain the "living" nature of the polymerization, allowing for the synthesis of well-defined block copolymers. nih.gov Mass spectrometry analysis is a valuable tool for confirming the end-group fidelity of the polymer chains, ensuring that they are terminated with the expected initiator fragment. nih.govnih.gov

Functionalization and Derivatization Strategies of the Morpholine-2,5-dione Ring System

Beyond polymerization, the morpholine-2,5-dione ring system can be chemically modified to introduce a variety of functional groups. These modifications can be performed on the monomer prior to polymerization or on the resulting polymer, a technique known as post-polymerization modification.

Alkylation and Acylation at Nitrogen Centers

The nitrogen atom within the morpholine-2,5-dione ring is a potential site for functionalization. While direct alkylation or acylation of the nitrogen in the (3S)-3,6-dimethylmorpholine-2,5-dione is not extensively documented in the provided context, the synthesis of N-substituted morpholin-2-ones, a related class of compounds, involves the acylation of diethanolamines. acs.org This suggests that similar strategies could potentially be applied to the morpholine-2,5-dione ring, although the presence of the second carbonyl group might influence the reactivity of the nitrogen atom.

Nucleophilic Additions and Substitutions at C-3 and C-6 Positions

The C-3 and C-6 positions of the morpholine-2,5-dione ring are derived from α-amino acids and α-hydroxy acids, respectively. The synthesis of various morpholine-2,5-dione derivatives with different substituents at these positions is well-established. researchgate.netresearchgate.net This is typically achieved by starting with the desired substituted amino acid and hydroxy acid precursors. While direct nucleophilic addition or substitution at the C-3 and C-6 positions of a pre-formed this compound ring is not a common strategy, the synthesis of a wide array of analogs with diverse functionalities at these positions is possible. This allows for the preparation of monomers that can be polymerized to yield functionalized polydepsipeptides. For example, methionine-containing poly(ester amide)s have been prepared and subsequently functionalized via "methionine click" chemistry. acs.org

Formation of Bridged and Polycyclic Derivatives

The synthesis of bridged and polycyclic structures from this compound is not a prominently featured area in the available scientific literature. The primary focus of research on this and related morpholine-2,5-diones has been their use as monomers for ring-opening polymerization to create linear polydepsipeptides (poly(ester-amide)s). These polymers are valued for their biodegradability and biocompatibility.

While the direct conversion of the this compound ring into more complex bridged or polycyclic systems through intramolecular cyclization or other means is not extensively documented, the synthesis of the morpholine-2,5-dione core itself can be achieved through various cyclization strategies of linear precursors.

| Precursor Type | Cyclization Method | Potential for Complexity |

| N-(α-haloacyl)-α-amino acids | Intramolecular SN2 reaction | Can be influenced by the nature of the side chains, but typically leads to the simple monocyclic dione (B5365651). |

| N-(α-hydroxyacyl)-α-amino acids | Intramolecular esterification | Primarily used for the formation of the basic morpholine-2,5-dione ring structure. |

| O-(α-aminoacyl)-α-hydroxycarboxylic acids | Intramolecular amidation | Another route to the fundamental dione ring. |

The potential for creating bridged systems would likely involve the functionalization of the side chains (the methyl groups at the 3 and 6 positions in this case) of the linear precursors prior to cyclization, or on the morpholine-2,5-dione ring itself, followed by a subsequent ring-forming reaction. However, specific examples of such transformations involving this compound are not readily found in the literature.

Hydrolytic Stability and Controlled Degradation Pathways

The hydrolytic stability of this compound is a critical aspect, particularly concerning its storage, handling, and polymerization, as well as the degradation of the polymers derived from it. The molecule contains both an ester and an amide linkage within its ring. Generally, the ester bond is more susceptible to hydrolysis than the amide bond under physiological conditions.

Hydrolysis of the ester linkage would lead to the opening of the ring to form a linear N-acylamino acid. Subsequent hydrolysis of the amide bond would result in the formation of the constituent α-hydroxy acid and α-amino acid, in this case, lactic acid and alanine (B10760859), respectively.

Hypothetical Hydrolytic Degradation Pathway of this compound

| Step | Reaction | Product |

| 1 | Ester Hydrolysis | N-(L-Lactoyl)-L-alanine |

| 2 | Amide Hydrolysis | L-Lactic Acid and L-Alanine |

While specific kinetic data for the hydrolysis of the this compound monomer is not extensively detailed in the literature, studies on related polydepsipeptides (polymers of morpholine-2,5-diones) indicate that these materials are indeed biodegradable. The degradation of these polymers occurs through the hydrolysis of the ester and amide bonds in the polymer backbone, leading to non-toxic, naturally occurring metabolic products. This controlled degradation is a key feature that makes these polymers attractive for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Mechanisms of Chirality Transfer and Preservation in Chemical Transformations

The preservation of the stereochemical integrity of this compound during chemical transformations is crucial, especially in the context of ring-opening polymerization (ROP). The chirality of the resulting polymer dictates its secondary structure (e.g., helical conformations) and, consequently, its physical and biological properties.

The ring-opening polymerization of morpholine-2,5-diones can be initiated by various catalysts, and the choice of catalyst and reaction conditions plays a significant role in preserving the chirality of the monomer unit in the polymer chain. Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea cocatalyst, have been shown to be effective in the controlled ROP of related morpholine-2,5-diones.

During the polymerization process, the nucleophilic attack of the initiator or the growing polymer chain can occur at either the carbonyl carbon of the ester group or the amide group. For most catalysts, the polymerization proceeds preferentially through the cleavage of the more reactive ester linkage. A coordination-insertion mechanism is often proposed for metal-based catalysts, where the monomer coordinates to the metal center before the ring is opened by a nucleophilic group. This controlled mechanism helps to prevent side reactions that could lead to racemization.

Key Factors in Chirality Preservation during ROP:

| Factor | Mechanism of Influence |

| Catalyst System | A well-chosen catalyst can promote a stereospecific ring-opening mechanism, such as a coordination-insertion pathway, which minimizes the risk of racemization at the chiral centers. |

| Reaction Temperature | Lower reaction temperatures are generally favored to reduce the likelihood of epimerization or other side reactions that could compromise the stereochemical purity of the polymer. |

| Monomer Purity | The enantiomeric purity of the starting this compound monomer is essential for obtaining a stereoregular polymer. |

Research on the ROP of (3S,6S)-3,6-dimethylmorpholine-2,5-dione has demonstrated that polydepsipeptides with a high degree of stereocontrol can be synthesized. This indicates that the chirality of the monomer is effectively transferred to the polymer backbone, leading to isotactic polymers with predictable and desirable properties.

Applications of 3s 3,6 Dimethylmorpholine 2,5 Dione in Advanced Materials Science and Organic Synthesis

Precursors for Biodegradable Poly(ester amide)s (PEAs) and Polydepsipeptides

(3S)-3,6-Dimethylmorpholine-2,5-dione is a key monomer in the synthesis of poly(ester amide)s (PEAs) and polydepsipeptides (PDPs), which are alternating copolymers of α-hydroxy acids and α-amino acids. acs.org These polymers are of significant interest for biomedical applications due to their combination of the beneficial properties of both polyesters and polyamides. uc.ptrsc.org They possess the hydrolyzable ester groups necessary for biodegradability, while the amide groups contribute to superior thermal and mechanical properties through strong intermolecular hydrogen bonding. uc.ptresearchgate.net

Design and Synthesis of Novel Polymeric Materials with Tunable Properties

The primary method for synthesizing PEAs and PDPs from morpholine-2,5-dione (B184730) derivatives is ring-opening polymerization (ROP). nih.govnih.govresearchgate.net This technique allows for the creation of polymers with a regular, alternating microstructure. researchgate.net The ROP of this compound can be initiated by various catalysts, including organometallic compounds like stannous octoate or organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often used with a thiourea co-catalyst for better control over the polymerization. mdpi.comresearchgate.netnih.govdb-thueringen.de

The properties of the resulting polymers can be precisely tuned by copolymerizing this compound with other cyclic monomers. For instance, copolymerization with lactones such as ε-caprolactone or lactide results in random copolymers with altered properties. mdpi.comutwente.nl Increasing the proportion of morpholine-2,5-dione units in the copolymer can lead to a decrease in molecular weight but allows for fine-tuning of the material's characteristics. utwente.nl This strategy is particularly useful because some substituted morpholine-2,5-diones exhibit low reactivity in homopolymerization, and copolymerization with more reactive lactones provides a pathway to high-molecular-weight materials. mdpi.com The ability to create block copolymers, for example with poly(ethylene glycol) (PEG), further expands the functional range of these materials, leading to amphiphilic polymers with potential applications in drug delivery. nih.govdb-thueringen.de

Table 1: Organocatalyzed Ring-Opening Polymerization (ROP) of Morpholine-2,5-dione (MD) Derivatives| Monomer | Catalyst/Initiator System | Molar Mass (Mn, kDa) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| 3S-(isobutyl)morpholine-2,5-dione | DBU/Thiourea/Benzyl alcohol | Variable, controlled | Low | researchgate.net |

| (S)-3-Benzylmorpholine-2,5-dione | DBU/Thiourea/Benzyl alcohol | Controlled up to ~80% conversion | Low | nih.govdb-thueringen.de |

| Various MDs | TBD or DBU/Thiourea/Benzyl alcohol | Controlled | Low | acs.org |

| MDs based on Val, Ile, Phe | DBU/Thiourea/BCN-OH | Controlled up to 80% conversion | <1.25 | nih.gov |

Modulating Thermomechanical and Degradability Characteristics of Derived Polymers

The thermomechanical and degradation properties of polymers derived from this compound can be systematically modulated. The presence of both ester and amide linkages allows for a balance between the mechanical strength typical of polyamides and the degradability of polyesters. uc.pt The thermal properties, such as the glass transition temperature (Tg), can be adjusted by altering the ester-to-amide ratio in the polymer backbone. hes-so.ch For instance, increasing the amide content generally leads to a higher Tg. hes-so.ch

The biodegradability of these PEAs is a key feature for their application in the biomedical field. uc.pt Degradation occurs primarily through the hydrolysis of the ester bonds. researchgate.net The rate of degradation can be tuned by several factors, including the molecular weight, crystallinity, and the hydrophilic/hydrophobic balance of the polymer. uc.ptarxiv.org Copolymerization offers a powerful tool to control these factors; for example, incorporating more flexible ε-oxycaproyl units from ε-caprolactone can alter the crystallinity and degradation profile. utwente.nl While these PEAs are susceptible to hydrolytic degradation, their degradation by proteolytic enzymes can be limited unless they contain specific α-amino acid units that are recognized by these enzymes. researchgate.net

Table 2: Properties of Poly(ester amide)s (PEAs) Based on Copolymer Composition| Copolymer System | Key Tunable Property | Effect of Composition | Reference |

|---|---|---|---|

| Morpholine-2,5-dione / ε-caprolactone | Crystallinity | Amorphous with >20% depsipeptide units. | utwente.nl |

| PEAs with varied diol/diacid | Degradation Rate | Tunable; some grades fully degrade in <35 days. | hes-so.charxiv.org |

| PEAs with varied ester/amide ratio | Glass Transition (Tg) | Tg increases with higher amide content. | hes-so.ch |

| PEAs from L-lactide and serine-based MD | Degradation Rate | Variable by changing the ratio of monomer units. | mdpi.com |

Development of Closed-Loop Recycling Strategies for Morpholine-2,5-dione Based Polymers

A significant advantage of polymers derived from morpholine-2,5-diones is their potential for closed-loop chemical recycling. researchgate.net This process involves the depolymerization of the polymer waste back to its constituent monomers, which can then be purified and repolymerized to produce virgin-quality material. researchgate.netfornl.orgnih.gov This approach addresses the environmental concerns associated with plastic waste and promotes a circular economy. fornl.org

For polydepsipeptides, acid-catalyzed depolymerization has been shown to be a highly effective method for monomer recovery. acs.org This process can lead to the quantitative recovery of the pure morpholine-2,5-dione monomers. acs.org The ability to design polymers that can be selectively deconstructed back into their building blocks is a key area of modern polymer chemistry, and morpholine-2,5-dione-based PEAs are promising candidates in this field. acs.orgresearchgate.net This chemical recyclability distinguishes them from many conventional plastics, where recycling often leads to a degradation of material properties. researchgate.netnih.gov

Chiral Building Blocks in Complex Molecule Synthesis

The rigid, stereodefined structure of this compound makes it an excellent chiral building block for various applications in organic synthesis, particularly in peptide science and natural product synthesis.

Construction of Rigid Dipeptide Mimetics and Constrained Peptide Scaffolds

In medicinal chemistry and peptide science, constraining the conformation of a peptide is a common strategy to enhance its biological activity, selectivity, and stability against proteolysis. mdpi.com Bicyclic and heterocyclic structures are often used to lock the polyamide backbone into specific orientations that mimic natural secondary structures like β-turns. mdpi.com The morpholine-2,5-dione ring system serves as a constrained dipeptide surrogate. By incorporating this rigid scaffold into a peptide sequence, the conformational freedom of the peptide is significantly reduced.

The design of such constrained scaffolds is a major focus in the development of new peptide-based therapeutics. nih.govrsc.orgplos.org The defined stereochemistry of this compound allows for the precise spatial arrangement of its substituents, which can mimic the side chains of natural amino acids. This makes it a valuable tool for structure-activity relationship studies, helping to identify the biologically active conformation of a peptide. mdpi.com

Synthetic Intermediates for Natural Products (e.g., Dioxopiperazine Alkaloids) and Analogs

Morpholine-2,5-diones are structurally related to 2,5-dioxopiperazines (DKPs), which are cyclic dipeptides that form the core of a large and diverse family of biologically active natural products, particularly alkaloids isolated from fungi and bacteria. acs.orgnih.govmit.edu These alkaloids exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties. acs.org

The total synthesis of these complex natural products often involves the construction of the central dioxopiperazine ring. nih.govresearchgate.net Compounds like this compound can serve as important synthetic intermediates or model systems for developing methodologies to construct these complex architectures. nih.gov The synthesis of many dioxopiperazine alkaloids involves the coupling of amino acid precursors followed by cyclization to form the DKP ring, a process for which the chemistry of morpholine-2,5-diones provides valuable insights. acs.orgnih.gov The DKP scaffold is a privileged structure in natural products, and the ability to synthesize and functionalize related heterocyclic systems like morpholine-2,5-diones is crucial for accessing these complex molecular targets and their analogs. acs.orgnih.gov

Role in Asymmetric Catalysis and Reagent Development

While direct applications of this compound as a catalyst are not extensively documented, its significance lies in its role as a chiral building block for the synthesis of more complex chiral molecules that can act as auxiliaries or reagents in asymmetric synthesis. The stereocenters at the 3 and 6 positions provide a rigid chiral scaffold that can be elaborated to influence the stereochemical outcome of chemical reactions.

The development of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemistry in the formation of new chiral centers. Although specific examples detailing the direct use of this compound as a chiral auxiliary are not prevalent in readily available literature, its structural motifs are found in more complex chiral auxiliaries. The synthesis of various substituted morpholines and related heterocyclic compounds often starts from chiral precursors like amino acids, from which this compound can be derived. These derivatives are then employed in diastereoselective reactions to create enantiomerically enriched products.

The development of novel reagents often involves the incorporation of a chiral component to induce stereoselectivity. The rigid cyclic structure of this compound makes it an attractive starting material for the synthesis of such reagents. By functionalizing the ring or using it as a scaffold to present other reactive groups in a stereochemically defined manner, new reagents with specific applications in asymmetric synthesis can be designed.

Investigation of Self-Assembly Phenomena in Morpholine-2,5-dione Systems

The study of self-assembly in morpholine-2,5-dione systems is a growing area of interest, driven by the potential to create novel supramolecular structures with applications in materials science and biomedicine. These cyclic compounds, which can be considered analogues of cyclic dipeptides, possess hydrogen bond donors (N-H) and acceptors (C=O) that can participate in intermolecular interactions, leading to the formation of ordered assemblies.

Research into the self-assembly of morpholine-2,5-dione derivatives has shown that these molecules can form well-defined supramolecular structures, such as tapes, sheets, and other aggregates, through hydrogen bonding. The specific substitution pattern on the morpholine-2,5-dione ring plays a crucial role in directing the self-assembly process and determining the final architecture of the supramolecular assembly.

The ability of morpholine-2,5-diones to form strong and directional hydrogen bonds is a key factor in their self-assembly behavior. These interactions, along with other non-covalent forces like van der Waals interactions and π-π stacking (in the case of aromatic substituents), contribute to the stability and ordering of the resulting supramolecular structures. The study of co-crystals involving morpholine-2,5-diones and other molecules further highlights the importance of hydrogen bonding in creating complex, multi-component assemblies with tailored properties.

The investigation of these self-assembly phenomena is often carried out using techniques such as X-ray crystallography, which provides detailed information about the solid-state packing and intermolecular interactions. The insights gained from these studies are valuable for the rational design of new materials based on the self-assembly of morpholine-2,5-dione building blocks.

Computational and Theoretical Investigations of 3s 3,6 Dimethylmorpholine 2,5 Dione

Quantum Chemical Calculations of Electronic Structure, Stability, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (3S)-3,6-Dimethylmorpholine-2,5-dione. These first-principles methods solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic structure, stability, and energetics.

The electronic structure can be analyzed through the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability. Furthermore, mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of reactivity, such as the carbonyl carbons which are susceptible to nucleophilic attack during ring-opening polymerization.

Thermochemical properties, including the enthalpy of formation, can also be calculated. researchgate.net By comparing the computed energies of different isomers and conformers, the relative stabilities can be established, providing a theoretical basis for the prevalence of certain structures.

Table 1: Representative Data from Quantum Chemical Calculations

| Calculated Property | Typical Method | Predicted Information |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles, ring conformation |

| HOMO-LUMO Gap | DFT, Time-Dependent DFT | Electronic stability, reactivity index |

| Electrostatic Potential Map | DFT | Identification of electrophilic and nucleophilic sites |

| Enthalpy of Formation | Ab initio (e.g., G3, G4) | Thermochemical stability |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide static pictures of minimum energy structures, this compound is a flexible molecule that can exist in various conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior in different environments (e.g., in a vacuum or in a solvent).

By analyzing the trajectory of an MD simulation, a population distribution of different conformers can be generated, providing insight into which shapes are most prevalent at a given temperature. This information is critical for understanding the molecule's behavior in solution and for interpreting experimental data, such as that from NMR spectroscopy, which often represents an average over many rapidly interconverting conformers. Studies on the parent morpholine (B109124) molecule have used advanced spectroscopic techniques combined with theoretical calculations to precisely determine the stability differences between conformers. nih.gov

Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways and ROP

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. This includes both its synthesis and, more significantly, its Ring-Opening Polymerization (ROP). DFT calculations are widely used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com

The synthesis of morpholine-2,5-diones often involves the cyclization of linear precursors. researchgate.netresearchgate.net Theoretical modeling can compare different proposed cyclization pathways, for instance, via amide or ester bond formation first, to determine the most energetically favorable route. By calculating the activation energies associated with the transition states of each step, the rate-limiting step of the synthesis can be identified, offering guidance for optimizing reaction conditions.

For ROP, which is a key application of this monomer, computational studies can model the entire catalytic cycle. rsc.org In a typical coordination-insertion mechanism, the monomer first coordinates to a metal catalyst center. mdpi.com The model would then trace the nucleophilic attack of an initiator (like an alkoxide) on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of the endocyclic ester bond, which opens the ring. The final step involves the insertion of the opened monomer into the polymer chain.

Transition state analysis is crucial in this process. By locating the transition state structure for each elementary step and calculating its energy, the activation barriers can be determined. This allows for a theoretical prediction of reaction rates and helps explain the observed catalytic activity. mdpi.com Such models have been extensively applied to the ROP of similar cyclic esters like lactide, providing deep insights into how the catalyst structure influences the polymerization mechanism. acs.orgresearchgate.net

Prediction of Spectroscopic Signatures from First Principles

Quantum chemical calculations can predict various spectroscopic properties of this compound from first principles, which is invaluable for structure verification and the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei and spin-spin coupling constants (J). Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for this purpose. modgraph.co.uk The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus. Therefore, the calculated NMR spectrum can distinguish between the different protons and carbons in the molecule, including the stereochemically distinct methyl groups and the protons on the chiral centers. These predictions are essential for assigning peaks in complex experimental NMR spectra. nih.govpressbooks.pub

Table 2: Predicted Spectroscopic Data from First-Principles Calculations

| Spectroscopy Type | Calculated Parameter | Anticipated Signature for this compound |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Strong C=O stretches (ester and amide), C-O and C-N stretches, C-H stretches/bends. orgchemboulder.com |

| ¹H NMR | Chemical Shifts (ppm) | Distinct signals for methine protons at C3 and C6, and for the two methyl groups. |

| ¹³C NMR | Chemical Shifts (ppm) | Resonances for carbonyl carbons, methine carbons (C3, C6), and methyl carbons. |

Theoretical Understanding of Chiral Selection Processes and Enantiodifferentiation

Given that this compound is a chiral monomer, understanding and controlling the stereochemistry of its polymerization is critical. Theoretical studies are essential for elucidating the mechanisms of chiral selection and enantiodifferentiation, particularly when using a chiral catalyst for ROP.

When polymerizing a racemic mixture of a monomer, a chiral catalyst can preferentially select one enantiomer over the other. This process, known as kinetic resolution, is governed by the subtle energy differences in the transition states of the polymerization steps. Computational modeling can be used to investigate the interaction between each monomer enantiomer and the chiral catalyst.

DFT calculations have been successfully used to model the stereoselective ROP of rac-lactide, a process with analogous challenges. acs.orgbohrium.com These studies build models of the catalyst-monomer complex for both matching and mismatching pairs (e.g., R-catalyst with R-monomer vs. R-catalyst with S-monomer). By calculating the activation energies for the insertion of each enantiomer, a theoretical selectivity factor can be predicted. The analysis of the transition state geometries can reveal the specific steric and electronic interactions responsible for the enantiodifferentiation, a mechanism often referred to as enantiomorphic-site control. acs.orgresearchgate.net This knowledge is crucial for the rational design of new catalysts with improved stereoselectivity for producing polymers with specific microstructures (e.g., isotactic or heterotactic polydepsipeptides).

Future Research Directions and Emerging Trends

Development of Next-Generation Sustainable Synthetic Pathways

The synthesis of morpholine-2,5-diones (MDs), including (3S)-3,6-Dimethylmorpholine-2,5-dione, is increasingly drawing from renewable feedstocks, primarily α-amino acids. nih.govnih.gov This bio-based origin is a cornerstone of sustainable synthetic design. A prevalent and straightforward method for producing MDs involves a two-step process. Initially, an α-amino acid is reacted with an α-halogenated acyl halide to create an N-(α-haloacyl)-α-amino acid intermediate. nih.govresearchgate.net This is typically followed by an intramolecular cyclization to form the desired dione (B5365651) ring structure. nih.gov

Research efforts are focused on optimizing these pathways to enhance yield, simplify purification, and minimize waste, adhering to the principles of green chemistry. nih.gov For instance, studies have systematically tested various solvents, bases, and reaction times to improve the efficiency of both the intermediate formation and the final cyclization step. nih.gov One optimized protocol involves reacting Leucine with chloroacetyl chloride in a mixture of dioxane and diethyl ether, followed by cyclization using sodium bicarbonate in dimethylformamide (DMF), achieving a respectable yield after purification. nih.gov

Furthermore, enzymatic routes are being explored as a sustainable alternative for the polymerization of these monomers. Lipase-catalyzed ring-opening polymerization (ROP) presents a novel and green approach to synthesizing the resulting poly(ester-amide)s, avoiding potentially toxic metal catalysts. researchgate.netacs.org

Table 1: Comparison of Synthetic Steps for Morpholine-2,5-dione (B184730) (MD) Synthesis

| Step | Traditional Method | Optimized/Sustainable Approach | Key Advantages |

| Intermediate Formation | Schotten–Baumann conditions (e.g., NaOH, diethyl ether) | Use of alternative bases (e.g., Na2CO3) and solvent systems (e.g., THF, dioxane/diethyl ether mixtures) | Improved yields and reaction times. nih.gov |

| Cyclization | High temperatures, various bases | Optimized conditions (e.g., NaHCO3 in DMF at 60 °C) for higher purity and yield. nih.gov | Simplified purification, higher yield of desired product. nih.gov |

| Polymerization | Metal-based catalysts (e.g., Stannous octoate) researchgate.netmdpi.com | Organocatalysts (e.g., DBU/Thiourea) or enzymatic catalysts (e.g., Lipase). acs.orgacs.org | Avoids heavy metal contamination, milder reaction conditions. |

Exploration of Advanced Polymeric Architectures and Multi-Block Copolymers from Morpholine-2,5-dione Monomers

The ring-opening polymerization (ROP) of this compound and its derivatives is a powerful technique for creating advanced polymeric materials with tailored properties. nih.gov These polymers, known as poly(ester-amide)s (PEAs) or polydepsipeptides, combine ester and amide linkages in their backbone, offering a unique blend of thermal, mechanical, and degradation characteristics. researchgate.netnih.gov

Scientists are moving beyond simple homopolymers to construct more complex architectures such as random and block copolymers. utwente.nl Copolymerization with other cyclic monomers, like ε-caprolactone or lactide, allows for fine-tuning of properties such as crystallinity, melting point, and degradation rate. mdpi.comutwente.nl For example, incorporating depsipeptide units into poly(ε-caprolactone) can transform a semi-crystalline material into an amorphous one, depending on the mole fraction of the morpholine-2,5-dione derivative. utwente.nl

The synthesis of amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, is a significant area of research. mdpi.commdpi.com These materials can self-assemble in aqueous solutions to form structures like micelles or polymersomes, which are of great interest for applications such as drug delivery. mdpi.com For instance, a poly(ester amide) block can be combined with a hydrophilic block like poly(ethylene oxide) to create such amphiphilic structures. rsc.org Furthermore, the synthesis of end-functionalized PEAs opens up possibilities for creating even more sophisticated materials. By using a functional initiator, such as one containing a cyclooctyne (B158145) group, polymers can be prepared that are ready for post-polymerization modification via click chemistry, allowing for the attachment of various molecules like targeting ligands or imaging agents. nih.gov

Integration of this compound into Hybrid Material Systems

Polymers derived from this compound are being integrated into hybrid material systems, combining the properties of the organic polymer with inorganic or other polymeric components to create materials with synergistic or novel functionalities. unizar.esresearchgate.net The inherent biocompatibility and degradability of polydepsipeptides make them excellent candidates for biomedical hybrid materials. nih.gov

One approach involves creating hybrid block copolymers where a polydepsipeptide segment is chemically linked to a different type of synthetic polymer, such as poly(methyl methacrylate) or poly(ε-caprolactone). mdpi.com This allows for the combination of the peptide-like properties of the polydepsipeptide with the distinct physical characteristics of the other polymer block. mdpi.com

Another strategy is the formation of hybrids with inorganic materials. For example, the peptide-like nature of the polymer backbone can interact with inorganic species like polyoxometalates (POMs) through electrostatic or covalent bonds. unizar.es This can lead to self-assembled nanostructures where the properties of both the organic polymer and the inorganic cluster are combined, opening doors for applications in catalysis and medicine. unizar.es These hybrid materials can also be designed as nanocarriers for drug delivery, where the polymer matrix encapsulates and releases therapeutic agents. nih.gov

Computational Design and Prediction of Novel Morpholine-2,5-dione Derivatives with Targeted Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new morpholine-2,5-dione derivatives with specific, targeted properties. researchgate.netmdpi.com Techniques such as Density Functional Theory (DFT) and molecular docking allow researchers to predict the structural, electronic, and reactive properties of molecules before they are synthesized in the lab. researchgate.netmdpi.com

DFT calculations can be used to determine the structural parameters, such as bond lengths and angles, of novel morpholine-2,5-dione derivatives. researchgate.net This information provides insight into the stability and conformation of the monomer ring, which can influence its polymerizability. Furthermore, DFT can be used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com These values help predict a molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. mdpi.com

Molecular docking simulations are employed to predict how these molecules might interact with biological targets, such as enzymes or receptors. scispace.comniscpr.res.in By simulating the binding affinity and orientation of a designed morpholine (B109124) derivative within the active site of a protein, researchers can screen for potential biological activity. scispace.com This computational pre-screening is valuable for prioritizing which novel derivatives are most promising for synthesis and further testing, particularly in the development of new biomaterials or therapeutic agents. niscpr.res.in This rational design approach saves significant time and resources compared to traditional trial-and-error synthesis. cam.ac.uk

Expanding Applications in Green Chemistry and Circular Economy Initiatives

The lifecycle of polymers derived from this compound aligns well with the principles of green chemistry and the goals of a circular economy. nih.gov The monomers can be synthesized from renewable, bio-based resources like amino acids, reducing reliance on fossil feedstocks. nih.govpsu.edu This positions them as sustainable building blocks for new materials. scispace.com

A key emerging trend is the design of these poly(ester-amide)s for chemical recyclability. acs.orgfigshare.com Recent research has demonstrated that certain aliphatic poly(ester-amide)s derived from morpholine-2,5-diones can undergo thermal depolymerization. acs.orgfigshare.com This process allows the polymer to be broken back down into its constituent monomers, which can then be recovered with high purity and efficiency. acs.org

This "closed-loop" recycling is a significant advancement toward a circular materials economy. acs.org It offers a solution to plastic pollution by enabling the creation of new polymers from old ones without a loss of quality, a major challenge in conventional mechanical recycling. The ability to tune the thermal and mechanical properties of these polymers through copolymerization, combined with their excellent recyclability, makes them promising candidates for a new generation of sustainable plastics. figshare.com

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing (3S)-3,6-Dimethylmorpholine-2,5-dione, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is typically synthesized via ring-opening polymerization (ROP) of cyclic ester precursors. For example, heating the monomer in tetrahydrofuran (THF) with triethylamine as a catalyst facilitates polymerization, with reaction progress monitored via thin-layer chromatography (TLC). Reaction duration (e.g., 3 days) and stoichiometric ratios (e.g., 1:1 monomer-to-catalyst) are critical for yield optimization . Purification involves column chromatography to isolate dispirophosphazene derivatives, as described in spirocyclic phosphazene syntheses .

Q. How can spectroscopic and crystallographic techniques characterize the stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry, particularly H and C NMR to identify chiral centers. X-ray crystallography (Supplementary Information in ) resolves absolute configuration. For example, the IUPAC Standard InChIKey (JJTUDXZGHPGLLC-IMJSIDKUSA-N) from NIST data ensures structural validation. Polarimetry and CD exciton chirality methods further corroborate enantiomeric purity .

Q. What are the primary applications of this compound in biodegradable polymer research?

- Methodological Answer : The compound is a key monomer for polylactic acid (PLA) copolymers, widely used in tissue engineering scaffolds and medical devices (e.g., sutures). ROP under controlled temperatures (e.g., 295°C) produces linear polymers with tunable degradation rates . Copolymerization with glycolide (e.g., 50:50 or 85:15 lactide:glycolide ratios) adjusts mechanical properties and hydrolysis rates .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound derivatives against viral targets?

- Methodological Answer : Derivatives like diketopiperazines are screened for antiviral activity using plaque reduction assays. For instance, H1N1 inhibition is quantified via IC values (e.g., 41.5 μM for compound 3 in ). Structural modifications (e.g., benzylidene or imidazolyl groups) enhance bioactivity, guided by QSAR models and docking studies .

Q. What challenges arise in resolving stereochemical contradictions during the synthesis of this compound copolymers?

- Methodological Answer : Stereochemical purity is critical for polymer crystallinity. Advanced techniques like Marfey’s method or modified Mosher’s analysis differentiate diastereomers . For example, (3S,6S) vs. (3R,6R) configurations in PLA copolymers require chiral HPLC or enzymatic resolution to avoid racemization during ROP .

Q. How do copolymer composition ratios (e.g., lactide:glycolide) influence the thermal and degradation properties of polymers derived from this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure glass transition () and decomposition temperatures (). Higher glycolide content reduces (e.g., 100°C for 82:18 lactide:glycolide) but accelerates hydrolysis. Degradation kinetics are assessed via mass loss studies in PBS buffers .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines: avoid ignition sources (P210), use fume hoods, and store in airtight containers below 25°C. Safety codes like P201 (obtain specialized handling instructions) and P202 (read precautions before use) are mandatory . Spill management requires neutralization with inert adsorbents and PPE compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.